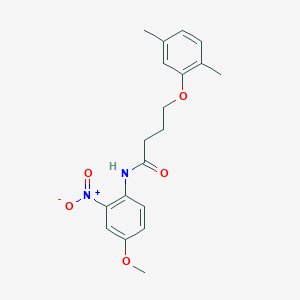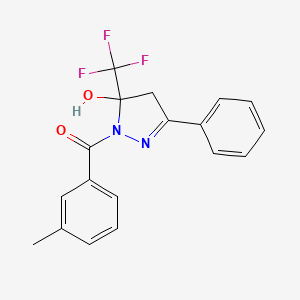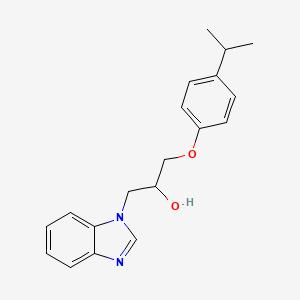![molecular formula C20H21F3N2O4S B4975295 2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B4975295.png)
2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide, also known as Compound 1, is a synthetic small molecule that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of sulfonylureas, which are widely used in the treatment of type 2 diabetes. However, Compound 1 exhibits a unique mechanism of action that sets it apart from other sulfonylureas, making it a promising candidate for various research applications.
作用机制
2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide 1 acts as a potassium channel opener, which means that it promotes the opening of ATP-sensitive potassium channels in cells. This leads to the influx of potassium ions, which causes membrane hyperpolarization and subsequently, the inhibition of calcium influx. This mechanism of action is unique to 2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide 1 and sets it apart from other sulfonylureas, which act by stimulating insulin secretion.
Biochemical and Physiological Effects:
2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide 1 has been shown to have various biochemical and physiological effects. It has been observed that this compound can decrease blood glucose levels by promoting insulin secretion. Moreover, it has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. Additionally, studies have shown that 2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide 1 can improve cognitive function and memory retention, making it a potential treatment for neurodegenerative diseases.
实验室实验的优点和局限性
One of the main advantages of 2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide 1 for lab experiments is its high potency and selectivity. This makes it a useful tool for studying the mechanism of action of potassium channel openers. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in experiments.
未来方向
There are several future directions for research on 2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide 1. One potential direction is the development of more potent and selective analogs of this compound for use as therapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide 1 and its effects on various physiological processes. Moreover, studies are needed to investigate the potential use of this compound in combination with other therapies for various diseases, such as cancer and neurodegenerative diseases.
合成方法
The synthesis of 2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide 1 involves a multistep process that starts with the reaction of 4-bromoanisole with piperidine to form 4-piperidinylanisole. This intermediate is then reacted with 4-chlorobenzenesulfonyl chloride to obtain 4-(1-piperidinylsulfonyl)phenol. The final step involves the reaction of 4-(1-piperidinylsulfonyl)phenol with 2-(trifluoromethyl)phenylacetic acid to form 2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide 1.
科学研究应用
2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide 1 has been studied extensively for its potential therapeutic applications in various fields of research. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that 2-[4-(1-piperidinylsulfonyl)phenoxy]-N-[2-(trifluoromethyl)phenyl]acetamide 1 exhibits potent anticancer activity by inducing apoptosis in cancer cells. Moreover, it has been observed that this compound can sensitize cancer cells to chemotherapy, making it a potential adjuvant therapy.
属性
IUPAC Name |
2-(4-piperidin-1-ylsulfonylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O4S/c21-20(22,23)17-6-2-3-7-18(17)24-19(26)14-29-15-8-10-16(11-9-15)30(27,28)25-12-4-1-5-13-25/h2-3,6-11H,1,4-5,12-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FACUURTUYRVGAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NC3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-3-phenylacrylamide](/img/structure/B4975219.png)

![2-(3,4-dimethoxyphenyl)-N-methyl-N-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B4975230.png)


![2-{4-[(2,4-dichlorobenzyl)oxy]-3-ethoxybenzylidene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4975267.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4975272.png)
![2-{[1-(2,1,3-benzoxadiazol-4-ylmethyl)-4-piperidinyl]oxy}-N-cyclopropyl-4-methoxybenzamide](/img/structure/B4975278.png)
![3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-fluorobenzoyl)-1-piperazinyl]pyridazine](/img/structure/B4975280.png)

![3-chloro-N-[4-({[(3-chlorobenzoyl)amino]carbonothioyl}amino)phenyl]benzamide](/img/structure/B4975305.png)
![3-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-2-[4-(3-oxo-3H-benzo[f]chromen-2-yl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4975309.png)
![(2-{[1-(4-bromo-3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetonitrile](/img/structure/B4975312.png)
![1,1'-[1,3-propanediylbis(oxy)]bis(2,6-dimethylbenzene)](/img/structure/B4975317.png)